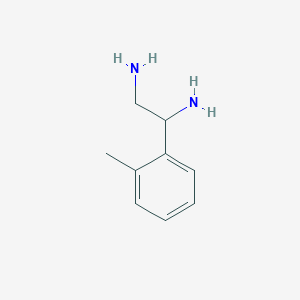

1-(2-Methylphenyl)ethane-1,2-diamine

Description

1-(2-Methylphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C9H14N2 It is a derivative of ethane-1,2-diamine, where one of the hydrogen atoms is replaced by a 2-methylphenyl group

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

1-(2-methylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H14N2/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9H,6,10-11H2,1H3 |

InChI Key |

HBAJNQDYMXPGGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(CN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)ethane-1,2-diamine can be synthesized through the electrocatalytic 1,2-diamination of alkenes. This method involves the use of an organic redox catalyst and electricity, which eliminates the need for transition metal catalysts and external chemical oxidants . The reaction proceeds through the simultaneous introduction of two amino groups across an alkene feedstock, resulting in the formation of 1,2-diamines with excellent diastereoselectivity .

Industrial Production Methods: Industrial production of 1-(2-Methylphenyl)ethane-1,2-diamine typically involves the catalytic reduction of 1,2-diphenylthanedione dioxime using hydrazine hydrate, formic acid, and sodium formate in the presence of Raney’s nickel as a catalyst . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the compound into primary amines.

Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed:

Oxidation: Imines and nitriles.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methylphenyl)ethane-1,2-diamine has several scientific research applications, including:

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its effects are mediated through the modulation of enzyme activity, receptor binding, and other molecular interactions .

Comparison with Similar Compounds

Ethylenediamine: A basic amine with the formula C2H8N2, widely used in chemical synthesis.

1,2-Diaminopropane: An organic compound with two amino groups attached to a propane backbone.

1,3-Diaminopropane: Similar to 1,2-diaminopropane but with amino groups at the 1 and 3 positions.

Uniqueness: 1-(2-Methylphenyl)ethane-1,2-diamine is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and physical properties.

Biological Activity

1-(2-Methylphenyl)ethane-1,2-diamine, also known as (1S)-1-(2-Methylphenyl)ethane-1,2-diamine or 2-Methyl-1,2-diaminoethane, is a chiral diamine with significant biological activity. Its structure features a central ethane backbone with two amino groups and a methyl-substituted phenyl group, which contributes to its diverse interactions in biological systems. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The compound's systematic name indicates its stereochemistry at the first carbon atom, designated as "S" for its specific spatial arrangement. The presence of amine functional groups allows it to act as a nucleophile, facilitating various chemical reactions.

Table 1: Structural Characteristics of 1-(2-Methylphenyl)ethane-1,2-diamine

| Property | Description |

|---|---|

| Molecular Formula | C11H16N2 |

| Structural Features | Two amine groups (-NH2), one methyl-substituted phenyl group |

| Chiral Configuration | (S)-configuration at the first carbon atom |

Biological Activities

Research indicates that 1-(2-Methylphenyl)ethane-1,2-diamine exhibits several biological activities:

- Antioxidant Properties : The compound has been shown to scavenge free radicals, contributing to its potential therapeutic effects against oxidative stress-related diseases.

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties. For example, certain analogs have demonstrated inhibitory activity against viral proteases .

- Enzyme Interaction : The compound can interact with various enzymes and receptors, influencing their activity through hydrogen bonding and electrostatic interactions.

The mechanisms by which 1-(2-Methylphenyl)ethane-1,2-diamine exerts its biological effects are multifaceted:

- Nucleophilic Reactions : The nitrogen atoms in the amine groups participate in nucleophilic attacks on electrophilic centers in biomolecules, leading to modifications that can alter biological activity.

- Binding Affinity : Interaction studies indicate that the compound has a notable binding affinity for specific biological targets, which is critical for its pharmacological profile.

Case Studies

Several studies have investigated the biological activities and applications of 1-(2-Methylphenyl)ethane-1,2-diamine:

- Antioxidant Activity Study : A study demonstrated that the compound effectively reduced oxidative stress markers in vitro and in vivo models, suggesting its potential use in treating conditions related to oxidative damage.

- Antiviral Activity Assessment : In a recent investigation involving various analogs of diamines, one derivative showed significant inhibition of dengue virus protease with an IC50 value of 4.65 μM. This finding highlights the potential of this compound class in developing antiviral therapeutics .

- Synthesis and Application in Medicinal Chemistry : The compound has been utilized as a chiral auxiliary in asymmetric synthesis processes, aiding in the formation of other biologically active molecules with high enantioselectivity .

Comparative Analysis

To understand the uniqueness of 1-(2-Methylphenyl)ethane-1,2-diamine compared to similar compounds, the following table summarizes structural and functional differences:

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (R)-1-(2-Methylphenyl)ethane-1,2-diamine | Enantiomer of target compound | Different biological activity profile |

| 1,2-Diaminopropane | Shorter carbon chain | Used in different synthetic pathways |

| Benzylamine | Contains a benzyl group instead of phenyl | Exhibits distinct reactivity patterns |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.